molecular formula C25H57ClO8Si3 B14616032 Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate CAS No. 60680-15-1

Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate

Cat. No.: B14616032
CAS No.: 60680-15-1
M. Wt: 605.4 g/mol
InChI Key: CFEDPGMNWGLYNG-UHFFFAOYSA-N
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Description

Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a chloro(methyl)silanediyl moiety, and bisorthosilicate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate exerts its effects involves interactions with various molecular targets. The chloro(methyl)silanediyl moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexamethyl disiloxane
  • Tetramethyl orthosilicate
  • Butyltrimethoxysilane

Uniqueness

Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate is unique due to its combination of butyl groups and chloro(methyl)silanediyl moiety, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

60680-15-1

Molecular Formula

C25H57ClO8Si3

Molecular Weight

605.4 g/mol

IUPAC Name

tributan-2-yl [chloro-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate

InChI

InChI=1S/C25H57ClO8Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-25H,14-19H2,1-13H3

InChI Key

CFEDPGMNWGLYNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl

Origin of Product

United States

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